Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate is a complex organic compound that features a quinazoline core, a piperazine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Benzyloxy and Methoxy Groups: The benzyloxy and methoxy groups are introduced via nucleophilic substitution reactions, where suitable benzyl and methoxy reagents are reacted with the quinazoline core.
Piperazine Ring Formation: The piperazine ring is formed by reacting the quinazoline intermediate with piperazine under appropriate conditions, such as in the presence of a base and a suitable solvent.
Tert-butyl Ester Formation:
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline and piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Studies: The compound is used to investigate its interactions with various biological targets, including enzymes and receptors.
Drug Development: It serves as a lead compound in the development of new drugs, with modifications to its structure aimed at improving efficacy and reducing side effects.
Chemical Biology: Researchers use this compound to study cellular processes and molecular pathways, providing insights into disease mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as kinases and receptors. The quinazoline core is known to inhibit kinase activity, which can disrupt signaling pathways involved in cell proliferation and survival. The piperazine ring enhances the compound’s binding affinity and selectivity for its targets, while the tert-butyl ester group improves its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(7-(benzyloxy)-6-methoxyquinazolin-4-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the quinazoline core, benzyloxy, and methoxy groups, along with the piperazine ring and tert-butyl ester, make it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
tert-butyl 4-(6-methoxy-7-phenylmethoxyquinazolin-4-yl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-25(2,3)33-24(30)29-12-10-28(11-13-29)23-19-14-21(31-4)22(15-20(19)26-17-27-23)32-16-18-8-6-5-7-9-18/h5-9,14-15,17H,10-13,16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCIAPNTKLLWEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501123652 | |
Record name | 1,1-Dimethylethyl 4-[6-methoxy-7-(phenylmethoxy)-4-quinazolinyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501123652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205259-42-3 | |
Record name | 1,1-Dimethylethyl 4-[6-methoxy-7-(phenylmethoxy)-4-quinazolinyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205259-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[6-methoxy-7-(phenylmethoxy)-4-quinazolinyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501123652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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